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For Researchers, Scientists, and Drug Development Professionals

The ALEPH series of compounds, a family of potent psychedelic phenethylamines, represents

a significant area of interest in the study of serotonergic hallucinogens. First synthesized and

subjectively bioassayed by Alexander Shulgin, these molecules are analogs of the 2,5-

dimethoxy-4-methylthioamphetamine (DOM) structure, characterized by a thioalkyl ether

substituent at the 4-position of the phenyl ring. This guide provides a comparative analysis of

the structural activity relationships (SAR) within the ALEPH series, presenting key experimental

data, outlining methodologies, and comparing their pharmacological profile to related

compounds.

Structural Activity Relationship Overview
The core structure of the ALEPH series is a 2,5-dimethoxyamphetamine backbone. The key

point of variation within this series is the nature of the alkyl group attached to the sulfur atom at

the 4-position. This substitution pattern significantly influences the potency and duration of the

psychedelic effects. The general trend observed is that increasing the length of the alkyl chain

from methyl (ALEPH-1) to propyl (ALEPH-7) can modulate the psychoactive properties of these

compounds.

Comparative Biological Data
The primary molecular target of the ALEPH compound series is the serotonin 2A (5-HT2A)

receptor, where they act as potent agonists.[1] The psychedelic effects of these compounds are
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primarily mediated through the activation of this receptor.[1] The following tables summarize the

available quantitative and qualitative data for several members of the ALEPH series and

related comparative compounds.

Table 1: In Vivo Potency of ALEPH Compounds and Analogs in Mice (Head-Twitch Response)

Compound
4-Position
Substituent

ED50 (mg/kg) ED50 (µmol/kg)

ALEPH-1 (DOT) -S-CH3 0.80 2.88

ALEPH-2 -S-CH2CH3 - -

ALEPH-4 -S-CH(CH3)2 - -

ALEPH-7 -S-(CH2)2CH3 - -

2C-T-2

(phenethylamine

analog of ALEPH-2)

-S-CH2CH3 - -

2C-T-7

(phenethylamine

analog of ALEPH-7)

-S-(CH2)2CH3 - -

*ED50: Median effective dose required to produce a head-twitch response in mice, a behavioral

proxy for hallucinogenic potential. Data for ALEPH-1 from a study on 4-thio-substituted 2,5-

dimethoxyphenylalkylamines.[2] Data for other compounds is not readily available in a directly

comparable format.

Table 2: Human Psychoactive Dosages and Durations of ALEPH Compounds from PiHKAL
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Compound
4-Position
Substituent

Dosage (mg) Duration (hours)

ALEPH-1 -S-CH3 5 - 10 6 - 8

ALEPH-2 -S-CH2CH3 7 - 12 8 - 16

ALEPH-4 -S-CH(CH3)2 7 - 12 12 - 20

ALEPH-6 -S-Phenyl > 40 Very Long

ALEPH-7 -S-(CH2)2CH3 4 - 7 15 - 30

*Data is based on the subjective bioassays reported by Alexander Shulgin in "PiHKAL: A

Chemical Love Story".[1][3][4][5] This data is qualitative and not based on controlled clinical

trials.

Comparison with Other 5-HT2A Agonists
The ALEPH series are structurally related to other classes of psychedelic phenethylamines,

most notably the 2C-T series, which are the corresponding phenethylamine (des-alpha-methyl)

analogs. For example, ALEPH-2 is the alpha-methylated version of 2C-T-2.[3] Generally, the

addition of the alpha-methyl group to form the amphetamine derivative can increase potency.[2]

Other relevant comparator classes include:

DOx compounds: Such as DOM, DOB, and DOI, which have a halogen or other small

electron-withdrawing group at the 4-position.

Tryptamines: A distinct class of psychedelics including psilocybin and DMT.

Ergolines: Complex molecules such as LSD.

The ALEPH compounds, like other potent 5-HT2A agonists, are valuable tools for probing the

structure and function of this receptor and understanding the neurobiology of psychedelics.

Experimental Protocols
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The data presented in this guide are derived from key experimental assays designed to

characterize the activity of 5-HT2A receptor agonists.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.

General Protocol:

Membrane Preparation: Membranes are prepared from cells expressing the 5-HT2A receptor

(e.g., HEK-293 cells) or from brain tissue known to have a high density of these receptors

(e.g., rodent frontal cortex).

Incubation: The membranes are incubated with a radiolabeled ligand that has a high affinity

for the 5-HT2A receptor (e.g., [3H]ketanserin or [125I]DOI) and various concentrations of the

unlabeled test compound (e.g., an ALEPH analog).

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated using the

Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Calcium Flux Assay)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a compound as a

5-HT2A receptor agonist.

General Protocol:

Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in appropriate

media.
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Loading with Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g.,

Fura-2 AM or Fluo-4 AM).

Compound Addition: The cells are exposed to varying concentrations of the test compound.

Signal Detection: The activation of the 5-HT2A receptor leads to an increase in intracellular

calcium, which is detected as a change in fluorescence intensity using a fluorometric imaging

plate reader.

Data Analysis: The concentration of the compound that produces 50% of the maximal

response (EC50) is calculated from the dose-response curve. The maximal response (Emax)

is also determined.

In Vivo Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo psychedelic-like activity of a compound. The head-twitch

response is a rapid, rotational head movement in rodents that is a well-established behavioral

proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[2]

General Protocol:

Animal Acclimation: Mice (e.g., C57BL/6J strain) are acclimated to the testing environment.

Compound Administration: The test compound is administered to the mice, typically via

intraperitoneal (IP) injection.

Observation: The frequency of head-twitches is recorded over a specified period. This can

be done by trained observers or through automated systems.

Data Analysis: A dose-response curve is generated, and the median effective dose (ED50)

required to produce the head-twitch response is calculated.[2]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling

pathway of the ALEPH compounds and a typical experimental workflow for their evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The ALEPH Compound Series: A Comparative Guide to
Structure-Activity Relationships]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595406#structural-activity-relationship-of-the-aleph-
compound-series]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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